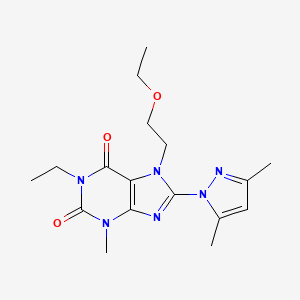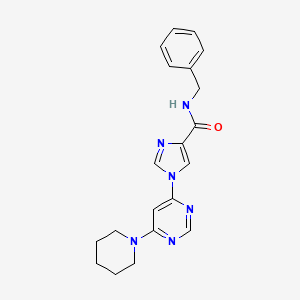![molecular formula C7H7N5 B2617121 Pyrazolo[1,5-a]pyrazine-4-carboximidamide CAS No. 2411195-35-0](/img/structure/B2617121.png)
Pyrazolo[1,5-a]pyrazine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrazine-4-carboximidamide is a chemical compound with the molecular weight of 161.17 . It is a derivative of pyrazolo[1,5-a]pyrazine . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives has been reported in the literature . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N5/c8-7(9)6-5-1-2-11-12(5)4-3-10-6/h1-4H,(H3,8,9) . This indicates the presence of a pyrazolo[1,5-a]pyrazine core in the molecule .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrazolo[1,5-a]pyrazine derivatives have been synthesized and characterized, showcasing their potential in medicinal chemistry. A notable study reported the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting the process of creating these compounds and their structural characterization using IR and 1HNMR techniques (Xu Li-feng, 2011).
Antitumor and Anticancer Potential
- Pyrazolo[1,5-a]pyrimidine (PP) derivatives are significant due to their antitumor and anticancer properties. Research has focused on synthesizing and functionalizing these compounds, with studies showing their potential in cancer treatment (Andres Arias-Gómez et al., 2021).
Inhibitory Activity
- Pyrazolo[1,5-a]pyrimidine derivatives have been studied as inhibitors, such as TTK inhibitors, which are relevant in cancer therapy. Research on these compounds has shown promising results in inhibiting TTK, a protein kinase involved in cancer progression (Y. Liu et al., 2016).
Synthetic Approaches
- The synthesis of pyrazolo[1,5-a]pyrazines involves various techniques to enhance their structural diversity and potential applications. Studies have demonstrated different synthetic pathways, improving their utility in drug design (N. M. Tsizorik et al., 2018).
Biological Properties
- Pyrazolo[1,5-a]pyrimidines are known for their broad range of medicinal properties, including anticancer, anti-inflammatory, and CNS agent activities. The structure-activity relationship of these compounds has been extensively studied, leading to the development of various drug candidates (S. Cherukupalli et al., 2017).
Photosynthetic Electron Transport Inhibition
- Certain pyrazole derivatives, including pyrazolo[1,5-a]pyrazines, have been identified as inhibitors of photosynthetic electron transport. This property is significant for understanding their potential as agricultural chemicals (C. B. Vicentini et al., 2005).
Mécanisme D'action
Target of Action
The primary targets of Pyrazolo[1,5-a]pyrazine-4-carboximidamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
Analyse Biochimique
Cellular Effects
Pyrazolo[1,5-a]pyrazine-4-carboximidamide has been found to have significant effects on the A549 cell line, a model for lung adenocarcinoma . At a concentration of 160 µM, certain derivatives of this compound were found to increase the cell death rate to 50% . This suggests that this compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
Molecular Mechanism
It is known that the compound can be inserted into the most acidic C–H group of the pyrazolo[1,5-a]pyrazines . This suggests that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyrazine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7(9)6-5-1-2-11-12(5)4-3-10-6/h1-4H,(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMWCNWJYVFAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide](/img/structure/B2617045.png)

![3-(4-Amino-3-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2617048.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)
![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)
![Methyl 2-(allylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2617054.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2617055.png)

![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)
